(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains a fluorobenzo[b]thiophene moiety, a quinoline moiety, and a pyrrolidine moiety . These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a fluorine atom . The fluorine atom could potentially participate in hydrogen bonding, influencing the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom and multiple aromatic rings could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Antibacterial Activity
A study on tetracyclic quinolone antibacterials revealed that compounds with a structure similar to the chemical showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds demonstrated more potent activity against methicillin-resistant Staphylococcus aureus (MRSA) than ofloxacin, a popular quinolone antibiotic (Inoue et al., 1994).
Anticonvulsant Agents
Another study involved the synthesis of a series of compounds that included structures similar to the compound . These were evaluated as anticonvulsant agents. It was found that specific derivatives exhibited potent anticonvulsant activities, significantly higher than the reference drug phenytoin (Malik & Khan, 2014).
Spectroscopic Properties
Research into the spectroscopic properties of similar compounds showed that they exhibit unique electronic absorption, excitation, and fluorescence properties. This could be significant for applications in material science and photophysics (Al-Ansari, 2016).
Anti-Tubercular Agents
A study synthesizing various substituted compounds, including benzo[h]quinazolines, indicated significant anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives showed considerable effectiveness at specific concentrations (Maurya et al., 2013).
Anticancer and Antimalarial Properties
Compounds with a similar structure were synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines and for antimalarial activity. Certain derivatives showed significant cytotoxicity, indicating potential as anticancer agents (Mphahlele et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c23-16-6-7-19-15(11-16)12-20(28-19)22(26)25-10-8-17(13-25)27-18-5-1-3-14-4-2-9-24-21(14)18/h1-7,9,11-12,17H,8,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDSRUXFHZXNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=C(S4)C=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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